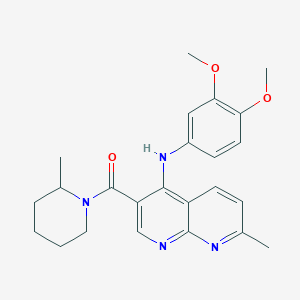

N-(3,4-dimethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

N-(3,4-Dimethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a structurally complex 1,8-naphthyridine derivative characterized by:

- 1,8-Naphthyridine core: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 8, conferring π-deficient properties that influence reactivity and binding interactions.

- 7-Methyl substituent: Enhances steric bulk and modulates electronic effects on the naphthyridine ring.

- N-(3,4-Dimethoxyphenyl) amine: The 3,4-dimethoxy substitution on the phenyl ring likely improves solubility and pharmacokinetic properties compared to non-polar substituents.

This compound is of interest in medicinal chemistry due to the pharmacophoric features of 1,8-naphthyridines, which are explored as kinase inhibitors, antimicrobial agents, and CNS modulators .

Properties

IUPAC Name |

[4-(3,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-15-8-10-18-22(27-17-9-11-20(30-3)21(13-17)31-4)19(14-25-23(18)26-15)24(29)28-12-6-5-7-16(28)2/h8-11,13-14,16H,5-7,12H2,1-4H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEQPFCQRZSIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)OC)OC)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving naphthyridine derivatives and piperidine moieties. The structural integrity is crucial for its biological activity, particularly the substitution patterns on the naphthyridine and the piperidine ring.

Antitumor Activity

Research indicates that derivatives of naphthyridine, including the compound , exhibit notable antitumor properties. These compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that certain naphthyridine derivatives can induce apoptosis in human cancer cell lines by activating caspases and modulating Bcl-2 family proteins .

Anti-inflammatory Effects

Naphthyridine compounds have also demonstrated anti-inflammatory effects. The inhibition of NF-κB signaling pathways has been identified as a key mechanism. This pathway is crucial in mediating inflammatory responses, and compounds that inhibit its activation can potentially treat diseases characterized by chronic inflammation .

Neuroprotective Properties

The neuroprotective potential of naphthyridine derivatives has been explored, particularly regarding their ability to protect neuronal cells from oxidative stress. Studies suggest that these compounds can modulate neuroinflammatory responses and may be beneficial in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in tumor growth and inflammatory processes.

- Modulation of Signaling Pathways : It affects various signaling pathways, including those related to apoptosis and inflammation.

- Interaction with Receptors : The compound may interact with specific receptors in the body, leading to altered physiological responses.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of the compound against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 12 |

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound using an animal model of arthritis. The administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6 .

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Compound Treatment | 100 | 150 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Yield :

- Bulky substituents (e.g., trifluoromethyl, fused rings) correlate with higher yields (e.g., 85% for 4a vs. 61% for 3h) due to improved crystallization .

- Steric hindrance from 2-methylpiperidine in the target compound may reduce synthetic accessibility compared to smaller groups (e.g., 4-MeO-phenyl in 3f).

Electronic and Solubility Profiles: Methoxy vs. Fluoro Groups: The target compound’s 3,4-dimethoxyphenyl group provides electron-donating effects, contrasting with the electron-withdrawing fluorines in ’s analog. Methoxy groups may enhance aqueous solubility but reduce membrane permeability compared to fluorinated analogs .

Thermal Stability :

- Melting points for analogs range from 139–221°C (). The target compound’s dimethoxyphenyl group (moderate polarity) and flexible piperidine moiety suggest a melting point intermediate between 3f (194–196°C) and 4a (208–210°C) .

Pharmacological Implications

- Kinase Inhibition : Trifluoromethyl-substituted analogs (e.g., 3f, 4a) show enhanced binding to ATP pockets due to hydrophobic interactions, whereas the target compound’s methoxy groups may favor polar interactions .

- CNS Penetration : Piperidine derivatives (e.g., ) are often explored for blood-brain barrier penetration; the 2-methylpiperidine in the target compound may optimize this property .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.